
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of 2-methylpropanoic acid with N-methylamine, followed by the introduction of the Cbz group using benzyl chloroformate. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the Cbz-protected amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of the Cbz group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted derivatives with different protecting groups.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes. The Cbz group can act as a protecting group, allowing the compound to selectively interact with active sites of enzymes, thereby inhibiting their activity. The methylamino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid
- N-Benzyloxycarbonyl aspartic acid methyl ester
Uniqueness
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid is unique due to the presence of both a methylamino group and a benzyloxycarbonyl group, which confer distinct chemical reactivity and biological activity. Its structural features allow for selective interactions with enzymes and other biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-methyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10(12(15)16)8-14(2)13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
AGNRTNGLCWGXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


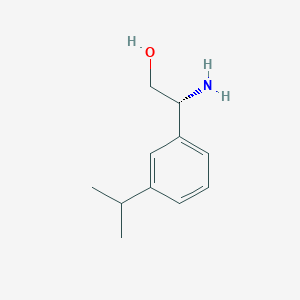
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)


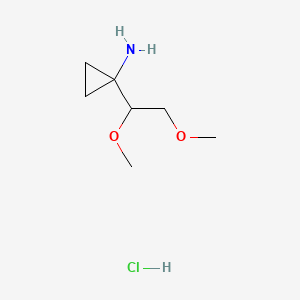
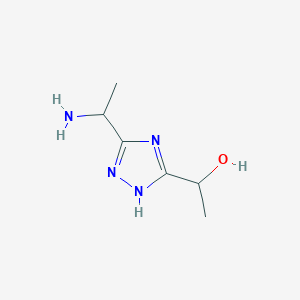
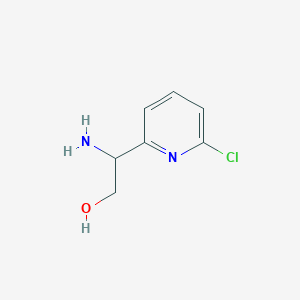
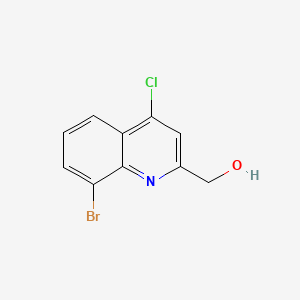
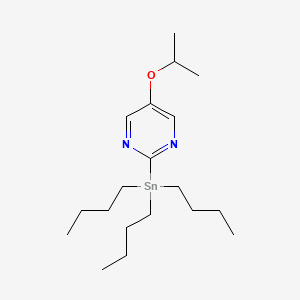


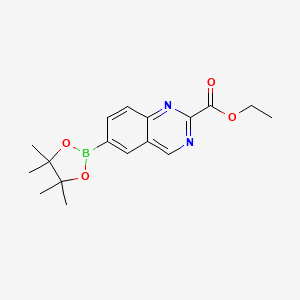
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
